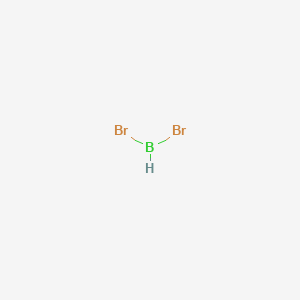

Dibromoborane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propriétés

Numéro CAS |

13709-65-4 |

|---|---|

Formule moléculaire |

BBr2H |

Poids moléculaire |

171.63 g/mol |

Nom IUPAC |

dibromoborane |

InChI |

InChI=1S/BBr2H/c2-1-3/h1H |

Clé InChI |

WVJGKRMLCSNRKG-UHFFFAOYSA-N |

SMILES |

B(Br)Br |

SMILES canonique |

B(Br)Br |

Autres numéros CAS |

66581-66-6 |

Synonymes |

dibromoborane |

Origine du produit |

United States |

Dibromoborane and Borane Halide Chemistry: Foundational Research Perspectives

Theoretical Frameworks in Borane (B79455) Chemistry Research

Theoretical and computational chemistry provide essential tools for understanding the fundamental properties of borane halides. These methods allow for detailed investigation of bonding, electronic structure, and reactivity, offering insights that complement experimental findings.

The nature of the bond between boron and a halogen atom is a subject of extensive theoretical study. In borane halides like dibromoborane (HBBr₂), the boron atom is electron-deficient, possessing a vacant p-orbital. mdpi.comrsc.org Quantum chemical calculations, particularly using density functional theory (DFT), have been employed to analyze this bonding. aip.org

Studies on boron trihalides (BX₃) reveal that while the electronegativity of the halogens would suggest that BF₃ is the strongest Lewis acid, the opposite is true (BBr₃ > BCl₃ > BF₃). researchgate.netresearchgate.net This trend is explained by the degree of π-interaction between the filled p-orbitals of the halogen and the empty p-orbital of the boron atom. This π-bonding is most effective for fluorine and weakest for bromine, thus reducing the electron deficiency at the boron center more significantly in BF₃ than in BBr₃. researchgate.net Computational analyses, such as those examining molecular orbitals, confirm that the LUMO (Lowest Unoccupied Molecular Orbital), which is primarily the boron pz orbital, has contributions from the halogens, indicating this resonance stabilization. aip.org For this compound (HBBr₂), the bonding is similarly influenced by these effects, with the two bromine atoms participating in π-donation to the boron center.

Further computational studies combine various methods to analyze the electronic structure and bonding. researchgate.netcsic.es For instance, the Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF) are used to characterize the interatomic interactions in boron halide complexes, providing a topological perspective on the bonding. researchgate.netcsic.es

The electronic structure of borane halides is directly correlated with their reactivity. The electron-deficient nature of the boron center makes these compounds potent electrophiles and Lewis acids. mdpi.comrsc.org Computational chemistry provides descriptors that quantify this relationship. The energy of the LUMO is a key indicator of a molecule's ability to accept electrons; a lower LUMO energy generally corresponds to higher reactivity as a Lewis acid. rsc.org

Research has focused on developing machine learning models that correlate electronic structure parameters with reactivity, particularly Lewis acidity. themoonlight.ioarxiv.org These models use quantum mechanical descriptors derived from DFT calculations, such as orbital energies and electronic properties, to predict experimental metrics like Fluoride (B91410) Ion Affinity (FIA). themoonlight.io Such studies have shown that the reactivity of boron Lewis acids is often governed by molecular orbital interactions. arxiv.org For borane halides, the trend in Lewis acidity is understood in terms of both the electron affinity and the nature of the boron-halogen bond. researchgate.net The replacement of a hydrogen atom in borane (BH₃) with bromine atoms to form this compound results in a significant modification of its electronic structure, increasing its Lewis acidity and electrophilicity.

The Lewis acidity of boron compounds is a critical factor determining their chemical behavior and catalytic activity. mdpi.com Computational methods are vital for quantifying this property. Several scales and methods have been developed, including the Gutmann-Beckett method, which uses the ³¹P NMR chemical shift of a phosphine (B1218219) oxide probe molecule, and the calculation of Fluoride Ion Affinity (FIA). researchgate.netthemoonlight.io FIA, defined as the negative of the gas-phase enthalpy change for the reaction of a Lewis acid with a fluoride ion, is a widely used computational benchmark. themoonlight.ioarxiv.org

Computational models have been constructed to predict FIA values for a diverse set of boron-based Lewis acids, achieving high accuracy. themoonlight.io These models often employ a combination of chemoinformatic and quantum mechanical descriptors. themoonlight.ioarxiv.org For the boron trihalides, the computationally derived Lewis acidity order (BBr₃ > BCl₃ > BF₃) aligns with experimental observations and is rationalized by considering factors like B-X π-bonding and the energetic cost of geometric reorganization upon forming an adduct. researchgate.netresearchgate.net Introducing electron-withdrawing groups onto the ligands is a known strategy to enhance the Lewis acidity of borane derivatives. arxiv.org In this compound, the two strongly electron-withdrawing bromine atoms render the boron center highly Lewis acidic, influencing its ability to activate other molecules.

| Borane Halide | Common Lewis Acidity Trend | Primary Theoretical Explanation |

|---|---|---|

| Boron Trifluoride (BF₃) | Weakest | Strongest pπ-pπ back-bonding from F to B, stabilizing the vacant boron p-orbital. researchgate.net |

| Boron Trichloride (B1173362) (BCl₃) | Intermediate | Moderate pπ-pπ back-bonding, less effective than with fluorine. researchgate.netresearchgate.net |

| Boron Tribromide (BBr₃) | Strongest | Weakest pπ-pπ back-bonding due to poor orbital overlap, leaving the boron center highly electron-deficient. researchgate.net |

Mechanistic Principles in Borane Reactivity

The reactivity of boranes is dominated by the electron deficiency at the boron center. This property underpins their function as Lewis acids and their participation in more complex reactivity modes like those seen in Frustrated Lewis Pairs.

The fundamental principle of borane reactivity is their function as Lewis acids, driven by the vacant p-orbital on the boron atom which readily accepts electrons from donor molecules. mdpi.comrsc.org This Lewis acidity allows boranes to act as electrophilic activators for a wide range of substrates. When a borane like this compound interacts with a Lewis base (a molecule with a lone pair of electrons, such as an ether or an amine), it forms a Lewis acid-base adduct. youtube.com

This interaction can be the final product or the first step in a more complex reaction. youtube.com For example, boranes can activate π-bonds in alkenes and alkynes, making them more susceptible to nucleophilic attack. nih.gov The proposed mechanism often involves the borane acting as an electrophile that activates the alkyne or alkene bond. rsc.org Similarly, boranes can activate carbonyl groups and other functional groups containing heteroatoms. mdpi.com The strength of the Lewis acid is crucial; highly acidic boranes like B(C₆F₅)₃ or the boron trihalides are potent activators for challenging transformations, including C-H and C-O bond cleavage. mdpi.comacs.org Hydride abstraction from Lewis base-borane complexes by a strong electrophile can also be used to generate highly reactive borenium cations, which are powerful Lewis acids for catalysis. researchgate.net

Frustrated Lewis Pairs (FLPs) are combinations of sterically hindered Lewis acids and Lewis bases that are unable to form a classical adduct due to steric repulsion. rsc.orgnih.govacs.org This "frustration" leaves both the acidic and basic sites available to cooperatively activate small molecules like H₂, CO₂, alkenes, and alkynes. nih.govacs.orgrsc.org

In a typical FLP system, a bulky borane, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), serves as the Lewis acid component. rsc.orgbeilstein-journals.org When an FLP reacts with a substrate, the Lewis base component attacks the electrophilic part of the substrate while the borane activates the nucleophilic part. For example, in the activation of H₂, the Lewis base abstracts a proton (H⁺) while the borane accepts a hydride (H⁻), resulting in heterolytic cleavage of the H-H bond. acs.orgbeilstein-journals.org A similar cooperative addition can occur across C-C π-bonds. nih.gov The mechanism can be concerted or stepwise, sometimes involving an initial weak van der Waals interaction between the π-system and the borane Lewis acid. nih.gov While this compound itself is not typically sterically bulky enough for classic FLP applications, the fundamental principle of cooperative activation by separate Lewis acid and base sites is a key concept in modern boron chemistry. beilstein-journals.orgresearchgate.net

Reaction Mechanisms Involving Dibromoborane and Analogous Boranes

Hydroboration Reaction Mechanisms

Hydroboration is a chemical reaction that involves the addition of a hydrogen-boron bond across a carbon-carbon double or triple bond. This process is fundamental in organic synthesis for creating organoborane compounds, which are versatile intermediates for a wide range of transformations.

The hydroboration of alkenes using the dibromoborane-methyl sulfide (B99878) complex (BHBr₂·SMe₂) proceeds through a dissociative mechanism. acs.orgumich.edu This pathway requires the initial dissociation of the stable Lewis acid-base adduct into its constituent parts: free this compound (BHBr₂) and dimethyl sulfide (Me₂S). acs.org

Dissociation Step: BHBr₂·SMe₂ ⇌ BHBr₂ + SMe₂

Once liberated, the highly reactive and electrophilic this compound species attacks the alkene. The reaction proceeds via a four-membered transition state, where the boron and hydrogen atoms add simultaneously across the double bond in a syn-addition. masterorganicchemistry.comwikipedia.orglibretexts.org Boron, being the more electrophilic atom, adds to the less substituted carbon atom of the alkene, a regioselectivity known as anti-Markovnikov addition. libretexts.orgwikipedia.org This preference is governed by both steric factors, minimizing repulsion between the bulky borane (B79455) and the alkene's substituents, and electronic factors, where the partial positive charge in the transition state is better stabilized by the more substituted carbon. wikipedia.orgmakingmolecules.com

Hydroboration Step: BHBr₂ + RCH=CH₂ → RCH₂-CH₂-BBr₂

The resulting alkylthis compound (RBBr₂) is then complexed by the dimethyl sulfide that was released in the initial dissociation step, regenerating a stable complex. acs.org Kinetic studies support this mechanism, as the reaction rate is significantly repressed by the addition of excess dimethyl sulfide, which shifts the initial equilibrium to favor the unreactive complex. acs.orgumich.edu

The rate of hydroboration with this compound-methyl sulfide can be dramatically increased by the addition of catalytic amounts of a strong Lewis acid, such as boron tribromide (BBr₃). acs.orgacs.orgacs.org This catalytic effect is a direct consequence of the dissociative mechanism.

The added boron tribromide, being a more powerful Lewis acid than this compound, effectively traps the free dimethyl sulfide released during the dissociation of the BHBr₂·SMe₂ complex. acs.org

Catalytic Action: BBr₃ + SMe₂ → BBr₃·SMe₂

Theoretical studies, often employing density functional theory (DFT) calculations, have provided deep insights into the mechanisms of hydroboration reactions. rsc.orgsioc-journal.cn For borane adducts like BHBr₂·SMe₂, two primary mechanistic pathways are generally considered: a dissociative pathway and an associative pathway.

Dissociative Pathway: As described for BHBr₂·SMe₂, this pathway involves the pre-dissociation of the borane-Lewis base complex to generate a free, three-coordinate borane. umich.edu This uncomplexed borane then reacts with the alkene. The work of H.C. Brown strongly supports this mechanism for many borane complexes, based on kinetic evidence showing rate suppression by excess Lewis base. acs.orgumich.edu

Associative Pathway: An alternative mechanism proposes that the alkene can directly interact with the intact borane-Lewis base adduct. umich.edu In this model, the alkene displaces the Lewis base in a single concerted step or forms a transient five-coordinate boron intermediate. Pasto's research on the BH₃·THF system has provided evidence for this pathway under certain conditions. umich.edu

For this compound-methyl sulfide, the experimental evidence, particularly the strong catalytic effect of BBr₃, points overwhelmingly towards the dissociative mechanism being the operative pathway. acs.org Theoretical studies on related catalyzed systems have explored the subsequent steps, including the nature of the transition state and the factors controlling regioselectivity. rsc.orgsioc-journal.cn

The stereochemical outcome can be influenced by several factors, leading to high diastereoselectivity:

Substrate Control: Existing stereocenters in the alkene substrate can direct the approach of the borane reagent to one face of the double bond over the other. makingmolecules.comuwo.ca This control is typically driven by the minimization of steric hindrance. For example, in alkenes with an adjacent stereocenter (allylic position), the borane will preferentially attack the face opposite the largest substituent to avoid unfavorable steric interactions (e.g., A-1,2 or A-1,3 strain). makingmolecules.com

Reagent Control: The steric bulk of the hydroborating agent itself can influence stereoselectivity. makingmolecules.com While this compound is a relatively small reagent, bulkier dialkylboranes like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane (B86530) exhibit greater regioselectivity and can enhance diastereoselectivity due to more pronounced steric interactions in the transition state. masterorganicchemistry.commakingmolecules.com In some cases, using a bulky reagent can even reverse the diastereoselectivity compared to a smaller reagent like BH₃ or its complexes. makingmolecules.com

Carbon-Carbon Bond Forming Reactions

Boranes, including trihaloboranes like this compound and boron tribromide, are potent Lewis acids due to the electron-deficient nature of the boron atom, which possesses a vacant p-orbital. wikipedia.orgmdpi.comresearchgate.net This electrophilicity allows them to function as effective catalysts in a variety of organic transformations, including the formation of carbon-carbon bonds. mdpi.comnih.gov

The general principle of borane-mediated Lewis acid catalysis in C-C bond formation involves the activation of an electrophile. mdpi.comresearchgate.net The borane coordinates to a Lewis basic site on a substrate molecule (e.g., a halogen or an oxygen atom). This coordination enhances the electrophilicity of the substrate, often leading to the formation of a highly reactive carbocation intermediate upon cleavage of a C-O or C-X (where X is a halide) bond. mdpi.comresearchgate.net

Mechanism of Activation and C-C Bond Formation:

Lewis Acid-Base Adduct Formation: The borane (e.g., BBr₃) reversibly coordinates to the substrate.

Carbocation Generation: The Lewis acid facilitates the departure of a leaving group, generating a carbocationic species.

Nucleophilic Attack: A carbon-based nucleophile (e.g., an arene or another alkene) attacks the electrophilic carbocation, forming the new C-C bond. researchgate.net

Catalyst Regeneration: The catalyst is regenerated in a final deprotonation or rearomatization step.

Tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃ or "BCF", is a particularly well-studied triarylborane catalyst in this context, known for its high Lewis acidity and thermal stability. mdpi.comrsc.org It has been shown to catalyze reactions such as Friedel-Crafts-type alkylations and the coupling of diazo compounds with various partners. mdpi.comresearchgate.net Halogenated boranes like BBr₃ fit within this class of powerful Lewis acid catalysts and can mediate similar C-C bond-forming reactions, often by activating alkyl or benzyl (B1604629) halides to generate carbocation intermediates. mdpi.comresearchgate.net

Cross-Coupling Reactions (e.g., Suzuki-Miyaura type) involving Organoboranes

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. libretexts.orgslideshare.netbyjus.comwikipedia.org While boronic acids and their esters are the most common organoboron reagents used, organoboranes, which can be prepared from precursors like this compound, are also effective coupling partners. libretexts.orgrsc.org

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: libretexts.orgbyjus.commdpi.com

Oxidative Addition : The cycle begins with the oxidative addition of the organohalide (R¹-X) to the active Pd(0) catalyst, forming a Pd(II) complex (R¹-Pd-X). libretexts.orgwikipedia.org This step proceeds with retention of stereochemistry for vinyl halides. wikipedia.org

Transmetalation : This is the key step where the organoborane (R²-BY₂) transfers its organic group (R²) to the palladium(II) complex. libretexts.orgwikipedia.org The presence of a base is crucial, as it activates the organoboron compound, making the organic group more nucleophilic and facilitating its transfer to the palladium center. libretexts.orgnih.gov This reaction forms a new diorganopalladium(II) complex (R¹-Pd-R²). mdpi.com The precise mechanism of this ligand transfer is still under investigation, but it is believed to involve the formation of a tetracoordinate boronate species that facilitates the exchange. wikipedia.orgnih.gov

Reductive Elimination : In the final step, the diorganopalladium(II) complex undergoes reductive elimination, forming the desired coupled product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgbyjus.com This step is typically fast and irreversible.

The reaction is highly stereoselective, retaining the configurations of the starting organoborane and the haloalkene, resulting in products with high isomeric purity. nih.gov

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Reactants | Product | Description |

| Oxidative Addition | Pd(0) catalyst, Organohalide (R¹-X) | Pd(II) complex (R¹-Pd-X) | The catalyst adds to the carbon-halide bond, increasing its oxidation state from 0 to +2. libretexts.orgwikipedia.org |

| Transmetalation | Pd(II) complex, Organoborane (R²-BY₂), Base | Diorganopalladium(II) complex (R¹-Pd-R²) | The organic group from the boron reagent is transferred to the palladium center. libretexts.orgwikipedia.org |

| Reductive Elimination | Diorganopalladium(II) complex | Coupled Product (R¹-R²), Pd(0) catalyst | The two organic groups are eliminated from the palladium, forming a new C-C bond and regenerating the catalyst. libretexts.org |

Homologation Reactions with Boronate Esters

Homologation of boronic esters is a powerful synthetic strategy for the stereocontrolled extension of a carbon chain by one carbon atom. nih.govbristol.ac.uk The Matteson homologation is a classic example of this transformation, which involves the reaction of a boronic ester with a halomethylithium carbenoid, such as (dichloromethyl)lithium. nih.govmdpi.com

The generally accepted mechanism proceeds through two main stages: mdpi.combris.ac.uk

Ate Complex Formation : The organolithium reagent, bearing an α-leaving group, adds to the electrophilic boron atom of the boronic ester. bristol.ac.ukbris.ac.uk This results in the rapid formation of a tetracoordinate boron "ate" complex at low temperatures (e.g., -78 °C). bristol.ac.ukmdpi.com The stability of this intermediate at low temperatures is crucial, as it prevents multiple insertions of the carbenoid. bristol.ac.uk

1,2-Metallate Rearrangement : Upon warming, the ate complex undergoes a 1,2-metallate rearrangement. nih.govbristol.ac.uk In this step, one of the organic groups (the R' group) attached to the boron migrates from the boron atom to the adjacent carbon atom of the former carbenoid. mdpi.combris.ac.uk This migration occurs concurrently with the departure of a leaving group (e.g., a chloride ion). bris.ac.uk The stereochemical outcome of this rearrangement is highly controlled, proceeding with inversion of configuration at the carbon bearing the leaving group and retention of configuration at the migrating carbon. nih.gov The presence of additives like zinc chloride can accelerate the rearrangement and improve diastereoselectivity. bristol.ac.ukmdpi.com

This process generates a new α-haloboronic ester, which has been extended by one carbon. bristol.ac.uk This product can be used in subsequent reactions, such as another homologation cycle to "grow" a carbon chain iteratively or reaction with a Grignard reagent to install a second substituent with high stereocontrol. mdpi.comrsc.org

Activation and Functionalization Reactions

Small Molecule Activation by Borane Lewis Acids

Boranes, particularly those with strong electron-withdrawing groups like tris(pentafluorophenyl)borane (B(C₆F₅)₃), are potent Lewis acids. rsc.orgrsc.org This Lewis acidity can be harnessed to activate small, kinetically inert molecules. A key concept in this field is that of Frustrated Lewis Pairs (FLPs). An FLP consists of a sterically hindered Lewis acid (the borane) and a bulky Lewis base (often a phosphine) that are prevented from forming a classical adduct due to steric hindrance. acs.org

This unquenched reactivity allows the pair to act cooperatively to activate small molecules like dihydrogen (H₂). acs.orgox.ac.uk The mechanism for H₂ activation involves heterolytic cleavage of the H-H bond:

The Lewis acidic boron center pulls electron density from the H-H bond, interacting with and ultimately accepting a hydride ion (H⁻). rsc.orgacs.org

Simultaneously, the Lewis basic site pushes its electron pair into the antibonding orbital of the H-H bond, interacting with and accepting a proton (H⁺). rsc.orgacs.org

This process results in the formation of a phosphonium (B103445) borohydride (B1222165) salt, effectively "storing" the activated hydrogen. acs.org This activation is often reversible, which is a critical feature for applications in catalysis, such as hydrogenation and dehydrogenation reactions. ox.ac.ukrsc.org The principle of FLP chemistry extends beyond H₂ to the activation of other small molecules, including CO₂, alkenes, and alkynes. researchgate.net

Carbon Dioxide Fixation and Activation with Boranes

The activation of carbon dioxide (CO₂), a thermodynamically stable and abundant C1 feedstock, is a significant challenge in chemistry. researchgate.netfrontiersin.org Boranes can play a crucial role in the fixation and subsequent reduction of CO₂. researchgate.net The interaction is initiated by the Lewis acidic boron atom attacking one of the Lewis basic oxygen atoms of CO₂. ulaval.ca

Several pathways for the reaction of boranes like BH₃ with CO₂ have been explored computationally: frontiersin.orgnih.gov

Adduct Formation : A primary complex between the borane and CO₂ is formed. nih.gov Lewis pairs featuring a strong borane Lewis acid can form stable CO₂ adducts. researchgate.net

Hydride Transfer and Reduction : From the initial complex, a hydride can be transferred from the boron to the electrophilic carbon of CO₂. This can lead to the formation of formate-level intermediates (e.g., formatoborates). researchgate.netnih.gov One computationally studied low-energy pathway involves the borane approaching a C=O bond, leading to a transition state with an energy barrier of approximately 15.11 kcal/mol, ultimately forming an intermediate that can lead to formic acid. frontiersin.orgnih.gov

The reaction can be influenced by other species. For example, the reaction of an initial borane-CO₂ intermediate with a water molecule has been shown computationally to facilitate the production of formic acid and metaboric acid. nih.gov This reactivity highlights the potential of boranes in catalytic cycles for CO₂ reduction to useful chemicals like methanol (B129727) precursors. researchgate.netchemrxiv.org

N₂ Fixation and Activation by Borane Compounds

Dinitrogen (N₂), the primary component of the atmosphere, is exceptionally inert due to the immense strength of its N≡N triple bond. cardiff.ac.ukresearchgate.net Overcoming this stability is a central goal of chemical synthesis. While transition metals have long been known to activate N₂ through π-backdonation, recent breakthroughs have shown that certain main-group compounds, specifically borylenes, can achieve this feat. cardiff.ac.ukacs.orgnih.gov

A borylene is a highly reactive, monovalent boron species that features both a lone pair of electrons and a vacant p-orbital. acs.org This electronic structure makes it ambiphilic and allows it to mimic the behavior of an electron-rich transition metal. cardiff.ac.ukacs.org The mechanism of N₂ activation by borylenes involves a "push-pull" interaction analogous to that of transition metals: cardiff.ac.uknih.gov

The filled orbital on the borylene donates electron density into the antibonding π* orbitals of the N₂ molecule (the "push"). This donation weakens the N≡N bond. cardiff.ac.uknih.gov

Simultaneously, the empty p-orbital on the boron can accept electron density from a filled π orbital of the N₂ molecule (the "pull"). nih.gov

This synergistic interaction significantly weakens the nitrogen-nitrogen bond. Experimental studies have shown that two borylene molecules can bind to one N₂ molecule, forming a stable diboradiazacyclobutadiene-like structure where the N₂ unit is formally reduced. acs.orgnih.gov This groundbreaking discovery opens a new paradigm for nitrogen fixation, demonstrating that p-block elements can activate N₂ under mild conditions. acs.orgnih.gov

Reductive Transformations with Boranes

Boranes are versatile and selective reducing agents in organic synthesis. organic-chemistry.orgharvard.edu Diborane (B8814927) (B₂H₆), or its more conveniently handled Lewis base complexes like borane-tetrahydrofuran (B86392) (BH₃•THF) and borane-dimethyl sulfide (BH₃•SMe₂), are classified as electrophilic ("acid-type") reducing agents. youtube.comacs.org

Their reactivity stems from the electron-deficient nature of the boron atom. Boranes readily reduce a variety of functional groups, with a particularly noteworthy ability to rapidly reduce carboxylic acids to primary alcohols. harvard.eduyoutube.com This is a selective transformation that other common reducing agents like lithium aluminum hydride also perform, but borane often offers different selectivity in the presence of other functional groups. youtube.com For example, borane can reduce carboxylic acids faster than esters. harvard.edu

The mechanism of carbonyl reduction involves the coordination of the electrophilic boron atom to the lone pair of electrons on the carbonyl oxygen. This coordination activates the carbonyl group, making the carbon atom more electrophilic and susceptible to hydride attack. The hydride is then delivered from the same or another borane molecule. youtube.com

Borane reagents are also effective for the reduction of other functional groups, including:

Aldehydes and ketones to alcohols. harvard.edupurdue.edu

Amides and nitriles to amines. organic-chemistry.orgyoutube.com

Imines and oximes to amines. researchgate.netmdpi.com

The reactivity can be modulated by forming complexes with amines, such as in 2-picoline-borane or borane-trimethylamine, which provide stable, solid reagents for transformations like reductive amination. researchgate.netmdpi.comsigmaaldrich.com Furthermore, the combination of boranes with Lewis acids can create highly versatile systems capable of a range of reductive transformations, including the deoxygenation of carbonyls to hydrocarbons. purdue.edu

Reduction of Carbonyl and Imine Groups

The reduction of carbonyl and imine functionalities by boranes, including this compound and its analogs, is a cornerstone of organic synthesis. The general mechanism for carbonyl reduction involves the activation of the carbonyl group by the Lewis acidic boron atom. This is followed by the transfer of a hydride from the borane to the carbonyl carbon. The reaction is propelled by the strong affinity of boron for oxygen. acsgcipr.org Diborane, borane, and their complexes essentially follow this same mechanistic pathway. acsgcipr.org

For imine reduction, the process similarly involves the delivery of a hydride from the boron hydride reagent to the imine or the corresponding iminium ion. The intermediate borates formed are subsequently hydrolyzed during the workup to yield the final amine product. acsgcipr.org It's important to note that typically not all hydride ions from the boron source are transferred during the reaction. acsgcipr.org

The reactivity of the borane reagent can be modulated. For instance, sodium borohydride (NaBH4), a common and inexpensive reagent, can be unstable in protic solvents, particularly at lower pH, which may necessitate the use of large excesses. acsgcipr.org Its reactivity can also lead to the undesired reduction of ketone or aldehyde starting materials if the imine is not preformed. acsgcipr.org To enhance stability and selectivity, modified borohydrides like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are frequently used. The electron-withdrawing groups in these reagents make them more stable in protic solvents and at lower pH, conditions under which the imine may exist as the more reactive iminium ion. acsgcipr.org

Theoretical studies, such as those employing Density Functional Theory (DFT), have provided deeper insights into these reduction mechanisms. For the reduction of carbonyl compounds with ammonia (B1221849) borane (NH3BH3), a dissociation mechanism followed by a concerted hydride transfer has been suggested. researchgate.net Computational studies on the reduction of ketones and imines with NH3BH3 have also been conducted to elucidate the reaction mechanism. researchgate.net

A refined mechanism for the borane-promoted reduction of imines with hydrosilanes suggests the involvement of an ion pair composed of a silyliminium ion and a borohydride. nih.gov This pair subsequently reacts to form an N-silylated amine and regenerates the borane catalyst. nih.gov This pathway has implications for enantioselective reductions using chiral boranes, as it introduces an additional enantioselectivity-determining step. nih.gov

Reductions in Organic Synthesis using Borane Complexes

Borane complexes are versatile and widely used reagents in organic synthesis for the reduction of a variety of functional groups. harvard.edu Borane-tetrahydrofuran (BH3·THF) and borane-dimethyl sulfide (BMS) are common, commercially available sources of borane that are easier and safer to handle than gaseous diborane (B2H6). harvard.eduorganic-chemistry.org BMS is noted for its greater stability compared to BH3·THF, though it has a distinct, unpleasant odor. organic-chemistry.org

These complexes are effective in reducing carboxylic acids to alcohols, a transformation for which sodium borohydride is generally ineffective. harvard.educhemistrysteps.com The mechanism for carboxylic acid reduction by borane involves coordination of the Lewis acidic borane to the carbonyl oxygen, which activates the carbonyl group for hydride transfer. chemistrysteps.com Unlike reductions with reagents like LiAlH4, the intermediate is not an aldehyde but a boronic ester. chemistrysteps.com

Borane complexes also readily reduce aldehydes, ketones, and alkenes. harvard.edu The reduction of amides to amines is another significant application. acsgcipr.orgorganic-chemistry.org The initial product of an amide reduction with a borane complex is an amine-BH3 complex, which must be decomposed to liberate the free amine. acsgcipr.org

The chemoselectivity of borane reagents is a key advantage. For example, borane is commonly used to reduce carboxylic acids in the presence of esters, lactones, and amides. harvard.edu However, competing hydroboration of carbon-carbon double bonds can sometimes be a limitation. harvard.edu

The reactivity and applications of borane complexes can be expanded through the use of catalysts or additives. For instance, the combination of borane-ammonia (BH3-NH3) with a catalytic amount of titanium tetrachloride (TiCl4) provides a versatile system for the reduction of various carbonyl compounds to alcohols under mild conditions. purdue.edu This system is significantly faster than uncatalyzed reductions. purdue.edu

Mechanistic Studies of Borane-Mediated Reductions

Detailed mechanistic studies have been crucial in understanding and optimizing borane-mediated reductions. While the general principle of Lewis acid activation followed by hydride transfer is well-accepted, the specifics can be complex and substrate-dependent. acsgcipr.orgnih.gov

For the reduction of aldehydes and ketones with metal borohydrides like M(BH4)n in aprotic solvents, a six-membered ring transition state has been proposed. nih.gov This mechanism involves hydride transfer from the boron to the carbonyl carbon, the formation of an L·BH3 adduct, and the disproportionation of a (BH3(OR)-) borane intermediate. nih.gov The nature of the metal cation and the solvent have been shown to significantly influence the reaction. nih.gov

In the context of stereoselective reductions, mechanistic investigations are particularly important. For the BH3-mediated reduction of P-stereogenic hydroxyalkylphosphine oxides, DFT calculations have explored mechanisms that account for the observed stereospecificity, which involves an inversion of configuration at the phosphorus atom. researchgate.net One proposed pathway involves a cyclic intermediate where borane coordination to oxygen atoms lowers the activation barrier for the attack of BH3·THF. researchgate.net Another supported mechanism proceeds through the in-situ formation of BH4- as the reducing agent from the same cyclic intermediate. researchgate.net

The reduction of imines has also been a subject of detailed mechanistic inquiry. Studies on the B(C6F5)3-catalyzed hydrosilylation of imines provide evidence for the formation of a silyliminium cation with a hydridoborate counterion. organic-chemistry.org This intermediate is formed via hydride abstraction from the silane (B1218182) by the borane in the presence of the imine. organic-chemistry.org Further investigations into borane-promoted imine reduction with hydrosilanes have revealed unexpected intermediates, such as a free amine and an N-silylated enamine, leading to a more refined catalytic cycle. nih.gov This discovery helps to explain inconsistencies observed in the enantioselectivity of certain reactions. nih.gov

Radical Reactions Initiated by Borane-Oxygen Systems

Trialkylboranes, in the presence of molecular oxygen, are effective initiators for radical chain reactions. wikipedia.orgwhiterose.ac.uk The autoxidation of organoboranes, a process known since the 19th century, was later confirmed to proceed through a radical mechanism. wikipedia.org This system has found wide application in organic synthesis, including polymerization and radical-mediated reductions. wikipedia.orgpsu.edu

The primary initiation mechanism involves the reaction of a trialkylborane (e.g., triethylborane, Et3B) with oxygen to generate an ethyl radical (Et•) and a diethylborylperoxy radical (Et2BOO•). whiterose.ac.ukresearchgate.net However, this primary pathway is often inefficient on its own. whiterose.ac.uk

Recent mechanistic studies have uncovered a crucial secondary initiation mechanism. whiterose.ac.uk The product of the initial autoxidation, diethyl(ethylperoxy)borane (Et2BOOEt), can react with another molecule of Et3B. whiterose.ac.uk This reaction is significantly more efficient, generating one equivalent of ethyl radicals and proceeding at a much faster rate than the primary initiation. whiterose.ac.uk This insight has been exploited to initiate challenging radical reactions that fail with the standard Et3B/O2 system alone. whiterose.ac.uk

The radicals generated from borane-oxygen systems can participate in a variety of transformations. For example, B-alkylcatecholboranes are highly sensitive to oxygen and react readily with oxygen-centered radicals to generate alkyl radicals. psu.edu This reactivity has been harnessed for conjugate additions to α,β-unsaturated aldehydes and ketones. psu.edu The mechanism involves the formation of a perboryl radical intermediate that is stabilized by delocalization onto the aromatic ring of the catechol moiety. psu.edu

Furthermore, the complexation of boranes with alcohols can activate O-H bonds for radical processes. An in situ-generated B-methoxycatecholborane-methanol complex can act as a radical reducing agent. psu.edu The mechanism involves the activation of the methanol O-H bond through complexation with the borane, facilitating hydrogen atom transfer. psu.edu

Spectroscopic Characterization Techniques for Dibromoborane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the study of boranes, offering a direct probe into the local chemical environment of boron and other nuclei within the molecule.

¹¹B NMR spectroscopy is particularly powerful for characterizing boron-containing compounds due to the high natural abundance (80.4%) and sensitivity of the ¹¹B nucleus. The chemical shift (δ) in ¹¹B NMR provides critical information about the coordination number and the nature of the substituents attached to the boron atom.

Generally, four-coordinate boron sites are more shielded and appear at higher fields (lower ppm values), while three-coordinate boron sites are less shielded and resonate at lower fields (higher ppm values). scispace.com For instance, tricoordinate boranes with oxygen-containing ligands typically show resonances at higher fields compared to their alkylborane counterparts due to the strong π-donating character of the oxygen. sdsu.edu The chemical shifts of borohydrides are found at even higher fields, typically between -26 to -45 ppm. sdsu.edu

The ¹¹B NMR chemical shifts are sensitive to substituent effects. For example, substitution at the α-carbon in compounds of the type R₂B-CH₂-X results in an upfield shift, with the magnitude depending on the substituent X. sdsu.edu The solvent can also significantly influence the chemical shift, especially for ionic species like borohydrides, due to varying degrees of solvation of the cation. sdsu.edu

Computational methods, such as Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) approach, have become invaluable for predicting ¹¹B NMR chemical shifts. nih.govresearchgate.net These predictions, when correlated with experimental data, can aid in the structural assignment of complex boron-containing molecules. nih.govresearchgate.net Linear regression analysis between calculated isotropic shielding constants and experimental chemical shifts has been shown to significantly improve the accuracy of these predictions. nih.gov

Interactive Table: Representative ¹¹B NMR Chemical Shifts for Boron Compounds

| Compound Type | Coordination | Typical Chemical Shift Range (ppm) |

| Borohydrides | 4 | -45 to -26 |

| Tetraalkylborates | 4 | -22 to -15 |

| Four-coordinate organoboranes | 4 | 1 to 11 |

| Three-coordinate organoboranes | 3 | 29.5 to 35.2 |

| Boronic esters (R-B(OR')₂) | 3 | ~30 |

| Boronic acids (R-B(OH)₂) | 3 | ~28 |

Note: Chemical shifts are relative to BF₃·OEt₂ and can be influenced by solvent and substituents.

For solid-state analysis of boron compounds, Magic-Angle Spinning (MAS) NMR is often employed. However, for quadrupolar nuclei like ¹¹B (spin I = 3/2), the spectra can be broadened by second-order quadrupolar interactions, which are not completely averaged out by MAS. This can lead to overlapping signals and loss of resolution, especially when multiple boron sites are present. rsc.orgnipponsteel.com

Multi-Quantum Magic-Angle Spinning (MQMAS) NMR is a powerful two-dimensional solid-state NMR technique that overcomes this limitation. rsc.orgnih.gov MQMAS experiments correlate the multiple-quantum and single-quantum transitions, effectively refocusing the anisotropic second-order quadrupolar broadening and yielding high-resolution isotropic spectra. nih.govresearchgate.net This allows for the clear distinction between different boron sites within a solid material based on their isotropic chemical shifts and quadrupolar parameters. scispace.comrsc.orgnih.gov

For example, in compounds with multiple crystallographically distinct boron sites, conventional ¹¹B MAS NMR might only show a single broad peak, whereas an MQMAS experiment can resolve the individual signals, providing a more accurate picture of the solid-state structure. scispace.comrsc.orgnipponsteel.com The resolution enhancement offered by MQMAS has been instrumental in identifying various structural units and impurities in boron-containing glasses and crystalline materials. nih.gov

In situ NMR spectroscopy is a vital tool for monitoring the progress of chemical reactions in real-time, providing mechanistic insights and identifying transient intermediates. acs.org For borane (B79455) reactions, both ¹H and ¹¹B NMR can be used to track the consumption of reactants and the formation of products directly in the NMR tube. rsc.orgrsc.org

This technique has been extensively used to study the dehydrocoupling of amine-boranes, where changes in the ¹¹B NMR spectrum reveal the formation of aminoboranes, cyclic diborazanes, and borazines. acs.orgnih.gov For example, the reaction of B-methylated amine-boranes with various metal precatalysts has been followed by in situ ¹¹B NMR, allowing for the identification of a range of products and providing insights into the reaction pathways. acs.org Similarly, in situ studies have been crucial in understanding the formation of aminodiborane from ammonia (B1221849) borane, where the stoichiometry of reactants can be seen to influence the product distribution. researchgate.net

In situ NMR is also valuable for studying ligand exchange and redistribution reactions. acs.org The ability to observe the reaction mixture at various time points without altering the system allows for the construction of concentration profiles and the determination of reaction kinetics. rsc.orgsigmaaldrich.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides complementary information to NMR by probing the vibrational modes of molecules. This data is essential for structural elucidation, particularly for determining molecular symmetry and the nature of chemical bonds.

IR and Raman spectroscopy are used to identify the characteristic vibrational frequencies of functional groups within borane complexes. The formation of a dative bond, such as the B-N bond in an amine-borane adduct, leads to noticeable shifts in the vibrational modes of both the Lewis acid (borane) and the Lewis base. acs.orgnih.gov

For instance, in the pyridine-borane complex, the formation of the B-N dative bond results in significant shifts of the pyridine (B92270) ring breathing modes to higher frequencies, which can be correlated with the degree of charge transfer from the pyridine to the borane. acs.orgnih.gov The B-H stretching and bending modes in borane complexes are also readily identifiable in their vibrational spectra. umich.edu

By comparing the experimental IR and Raman spectra with theoretical calculations based on methods like Density Functional Theory (DFT), a detailed assignment of the vibrational modes can be achieved. researchgate.netolemiss.edu This combined experimental and theoretical approach is powerful for confirming molecular structures and understanding the effects of complexation on the vibrational properties of the constituent molecules. nih.govolemiss.edu For symmetrical molecules, the combination of IR and Raman spectroscopy is particularly useful due to the mutual exclusion principle, which dictates that for a centrosymmetric molecule, vibrations that are Raman active are IR inactive, and vice versa. capes.gov.br

Interactive Table: Selected Vibrational Frequencies (cm⁻¹) for Borane Complexes

| Complex | B-H Stretch | B-N Stretch | Ring Modes (Pyridine) | Reference |

| Pyridine-Borane (PyBH₃) | ~2300-2400 | 714, 1093 (coupled) | 1049 (shifted from 990) | acs.orgnih.gov |

| Dabco(BH₃)₂ | ~2250-2400 | - | - | capes.gov.br |

| Phosphine (B1218219) Borane (PH₃BH₃) | ~2300-2400 | - | - | umich.edu |

Note: Frequencies are approximate and can vary based on the physical state and environment.

Similar to in situ NMR, in situ Raman spectroscopy allows for the real-time monitoring of chemical reactions. figshare.comazooptics.com Raman spectroscopy is particularly well-suited for studying reactions in solution and can provide kinetic data by tracking the intensity of reactant and product bands over time. azooptics.com Its high sensitivity to structural changes makes it an excellent tool for observing phase transitions and polymerization processes. azooptics.comuwo.caosti.gov

For example, in situ Raman has been employed to study the pressure-induced phase transformations of diborane (B8814927), revealing a liquid-solid transition and subsequent structural changes at higher pressures. uwo.ca It has also been used to monitor the copolymerization of CO₂ and epoxides catalyzed by phosphonium (B103445) borane catalysts. figshare.comazooptics.com By following the depletion of the epoxide, first-order kinetics were established, and the influence of the catalyst structure on the reaction rate was quantified. azooptics.com This technique provides valuable insights into reaction mechanisms and catalyst activity under actual reaction conditions. azooptics.comosti.gov

X-ray Diffraction and Related Techniques (for structural confirmation)

X-ray Structure Analysis of Borylferrocenes

The structural analysis of borylferrocene derivatives, such as (dibromoboryl)ferrocene, provides critical insights into the nature of the iron-boron interaction. In the solid state, the single-crystal X-ray structure of 1,1'-bis(dibromoboryl)ferrocene reveals significant structural details. The molecule is centrosymmetric, and importantly, the boron-carbon bonds are bent out of the plane of their respective cyclopentadienyl (B1206354) rings, towards the central iron atom. researchgate.net This distortion, quantified by the dip angle (α*), is a key indicator of a direct bonding interaction between the iron atom's filled d-orbitals and the empty p-orbital of the boron atom. researchgate.net

For (dibromoboryl)ferrocene (FcBBr₂), the dip angle (α*) is reported to be 17.7° and 18.9° for two crystallographically independent molecules. acs.org This bending is a notable feature not observed in all ferrocenylboranes, for instance, it is absent in 1,1'-bis[bis(diisopropylamino)boryl]ferrocene. researchgate.net The introduction of a second dibromoboryl group, as in 1,1'-bis(dibromoboryl)ferrocene, results in a smaller dip angle of 9.1°. acs.org The analysis of bond lengths and angles from X-ray data provides definitive confirmation of the molecular structure and the nature of the intramolecular interactions.

Below is a table of selected structural parameters for borylferrocene derivatives determined by X-ray crystallography.

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| 1,1'-Bis(dibromoboryl)ferrocene | Dip Angle (α) | 9.1° | acs.org |

| C-B bond bend towards Fe | 10.2° | researchgate.net | |

| (Dibromoboryl)ferrocene | Dip Angle (α) | 17.7° / 18.9° | acs.org |

| Fe-B Distance | ~3.1 Å | d-nb.info | |

| 1-(Bis(hexafluoroisopropoxy)boryl)ferrocene | B-C Bond Length | 1.537(2) Å | d-nb.info |

| C-B-O Angle | 115.2(1)°, 129.3(1)° | d-nb.info |

X-ray Photoelectron Spectroscopy (XPS) in Borane Research

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In borane research, XPS is instrumental in determining the chemical environment of boron atoms. The binding energy of the B 1s core level electron is particularly sensitive to the chemical bonding and oxidation state of the boron atom.

For example, studies on boron nitride (BN) fibers derived from tris(methylamino)borane (B15388924) utilize XPS to track the structural evolution during pyrolysis. The B 1s spectra provide insight into the changing chemical composition as the precursor transforms into ceramic fiber. ontosight.ai Similarly, XPS analysis of niobium diboride (NbB₂) reveals the chemical states of both niobium and boron. The binding energies of the Nb 3d and B 1s core levels shift with changes in stoichiometry, indicating a transfer of charge between the atoms. fishersci.ca First-principles calculations combined with experimental XPS data have been used to identify boron defect structures in silicon crystals, where different B 1s binding energies correspond to distinct atomic configurations, such as substitutional versus interstitial boron atoms. wikidata.org

The following table presents representative B 1s binding energies for various boron-containing materials, illustrating how the chemical environment affects the XPS signal.

| Material/Compound | Proposed Boron Species | B 1s Binding Energy (eV) | Reference |

|---|---|---|---|

| Boron Defects in Silicon | Substitutional B (Bs) | 187.1 | wikidata.org |

| Boron Defects in Silicon | Interstitial B at H-site | 187.9 | wikidata.org |

| Boron Defects in Silicon | ⟨001⟩ B-Si defect | 186.7 | wikidata.org |

| Bulk Boron | B-B bonding | ~187.6 - 189.1 | rsc.org |

| Bulk Boron with Oxide | B₂O₃ | ~192.5 | rsc.org |

Mass Spectrometry (MS) Applications in Borane Chemistry

Mass spectrometry is a powerful analytical technique for both structural elucidation and analysis in boron chemistry. nih.gov A key advantage stems from the natural isotopic distribution of boron (¹⁰B at ~20% and ¹¹B at ~80%). This unique isotopic pattern allows for the determination of the number of boron atoms in a molecule or fragment directly from the mass spectrum, simplifying the identification of fragmentation species without needing to isolate the compound from a mixture. nih.govacs.org The mass spectra of known boron hydrides have been extensively documented, and relationships in their fragmentation patterns have been established. acs.orgresearchgate.net

Different ionization techniques are employed depending on the nature of the borane compound. Electrospray ionization mass spectrometry (ESI-MS) is effective for the routine analysis of a wide variety of borane salts, providing the molecular weight of the anion and its characteristic isotopic pattern. acs.org Plasma-source mass spectrometry, such as inductively coupled plasma mass spectrometry (ICP-MS), is a popular and rapid method for determining boron isotope ratios, although it may be affected by memory effects and sample matrix interferences. wikipedia.org

The fragmentation of boranes under electron impact is often severe. researchgate.net The analysis of these fragmentation patterns provides structural information. For instance, in bromine-containing compounds, the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in roughly equal abundance lead to a characteristic M and M+2 peak pattern, which would be superimposed on the boron isotopic pattern for a compound like dibromoborane. savemyexams.com

The table below illustrates a hypothetical isotopic distribution for a fragment containing a single boron atom, as would be seen in a mass spectrum.

| Isotope | Relative Mass (m/z) | Relative Abundance (%) |

|---|---|---|

| ¹⁰B | M | ~20 |

| ¹¹B | M+1 | ~80 |

Coordination Chemistry of Dibromoborane and Borane Ligands

Synthesis of Metal-Borane and Metal-Boryl Complexes

The synthesis of complexes containing metal-boron bonds is a cornerstone for exploring their potential applications, particularly in catalysis. These syntheses often involve the reaction of a metal precursor with a borane-containing reagent.

Transition metal-borane complexes are characterized by a bond between a metal and a borane (B79455) ligand. The synthesis of these complexes can be achieved through various routes. A common method involves the reaction of a metal complex with borane adducts, such as borane-tetrahydrofuran (B86392) or borane-dimethylsulfide. For instance, a metal hydride may react with a borane to eliminate H₂ and form a metal-boryl complex.

The reactivity of these complexes is diverse. The borane ligand can be involved in subsequent reactions, such as insertions or migrations, and the nature of the metal and its ligand sphere significantly influences the reactivity of the M-B bond.

Diphosphine ligands are widely used in coordination chemistry to stabilize metal centers and influence their catalytic activity. wikipedia.orgwikipedia.org Incorporating borane groups into these ligands creates bifunctional molecules with both a Lewis basic phosphine (B1218219) site and a Lewis acidic borane site.

The synthesis of these ligands often involves the reaction of a diphosphine with a borane source. For example, reacting 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcpe) with borane can yield the corresponding diphosphine-borane adduct. wikipedia.org These modified ligands can chelate to a metal center through the phosphorus atoms, with the borane groups available for further interaction or reaction.

Several common diphosphine backbones are used for creating these ligands, differing by the length of the alkane chain connecting the phosphorus atoms.

| Diphosphine Ligand | Abbreviation | Chemical Formula |

| Bis(diphenylphosphino)methane | dppm | C25H22P2 |

| 1,2-Bis(diphenylphosphino)ethane | dppe | C26H24P2 |

| 1,3-Bis(diphenylphosphino)propane | dppp | C27H26P2 |

| 1,4-Bis(diphenylphosphino)butane | dppb | C28H28P2 |

| Bis(dicyclohexylphosphino)methane | dcpm | C25H46P2 |

| 1,2-Bis(dicyclohexylphosphino)ethane | dcpe | C26H48P2 |

| 1,3-Bis(dicyclohexylphosphino)propane | dcpp | C27H50P2 |

| 1,4-Bis(dicyclohexylphosphino)butane | dcpb | C28H52P2 |

This table presents a selection of common diphosphine ligands used in coordination chemistry.

The formation of metal-boryl complexes can proceed through several mechanistic pathways, with oxidative addition and sigma-bond metathesis being two of the most important.

Oxidative Addition: In this pathway, a low-valent metal center formally inserts into a boron-hydrogen or boron-halogen bond of a borane reagent. This process involves the oxidation of the metal and the creation of two new bonds, one to the boryl fragment and one to the remaining atom (e.g., hydride or halide).

Sigma-Bond Metathesis: This is a concerted process where a metal-ligand bond (like a metal-hydride or metal-alkyl) and a boron-element bond are broken and reformed simultaneously. This pathway is common for early transition metals or those in high oxidation states and does not involve a change in the metal's oxidation state. The reaction between a metal hydride and a borane to form a metal-boryl complex and dihydrogen is a classic example.

Functional Group Migrations within Metal-Borane Complexes

Once formed, metal-borane complexes can undergo intramolecular rearrangements. Functional group migrations are a key reactive pathway. For example, a hydride or an alkyl group can migrate from the metal center to the coordinated boron atom. This process, often a 1,2-migration, results in the formation of a borate (B1201080) complex and can be a crucial step in catalytic cycles involving the functionalization of substrates. The direction of migration is influenced by the electronic properties of both the metal center and the substituents on the boron atom.

Lewis Acidity of Boranes within Coordination Environments

Boranes are classic Lewis acids due to the electron-deficient nature of the boron atom. wikipedia.org When a borane moiety is incorporated into a metal complex, its Lewis acidity can be significantly modulated. If the borane is directly bonded to the metal in a boryl complex (M-BR₂), electron density from the metal can be donated into the empty p-orbital of the boron, reducing its Lewis acidity.

Conversely, in complexes with ligands featuring pendant borane groups, such as diphosphine-borane adducts, the Lewis acidic character of the borane remains accessible. americanelements.com This can lead to interesting reactivity, including the activation of small molecules or the formation of frustrated Lewis pairs (FLPs) within the coordination sphere of the metal, where the non-interacting Lewis acid (boron) and Lewis base (metal or other ligand) can cooperatively activate substrates.

Catalytic Applications of Dibromoborane and Borane Based Systems

Lewis Acid Catalysis by Boranes

The fundamental principle of borane-mediated Lewis acid catalysis involves the interaction of the borane's empty p-orbital with an electron-rich substrate. mdpi.com This interaction activates the substrate towards subsequent chemical reactions. The strength of this Lewis acidity is a critical determinant of catalytic efficacy and can be precisely controlled through synthetic design.

The introduction of electron-withdrawing groups, such as halogens, onto the organic substituents of boranes dramatically increases the Lewis acidity of the boron center. Halogenated triarylboranes are a prominent class of these highly Lewis acidic catalysts, with tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃—often abbreviated as BCF—being the most widely recognized and utilized example. mdpi.comrsc.org These boranes have proven to be exceptional catalysts for a variety of organic transformations that traditionally relied on transition metals. mdpi.com

Their strong electrophilic nature enables them to catalyze reactions such as hydrosilylation, hydroboration, dehydrocoupling, and Diels-Alder reactions. bohrium.comscispace.com For instance, BCF is a highly efficient catalyst for the hydrosilylation of carbon-carbon multiple bonds and the deoxygenation of carbonyl compounds. mdpi.comacs.org The catalytic activity is directly linked to the borane's ability to activate Si-H bonds or coordinate to oxygen atoms, thereby facilitating hydride transfer or C-O bond cleavage. acs.org

| Borane (B79455) Catalyst | Key Structural Feature | Relative Catalytic Activity | Reference Finding |

|---|---|---|---|

| B(C₆F₅)₃ | Perfluorinated phenyl rings | High | Serves as the benchmark catalyst for hydrosilylation due to its high Lewis acidity. scispace.com |

| B(2,3,5,6-F₄C₆H)₃ | Tetrafluorinated phenyl rings | Moderate | Successfully catalyzed the reaction, but with reduced reactivity attributed to lower Lewis acidity compared to BCF. scispace.com |

| B(C₆F₅)₂(2-(C₆F₅)C₆F₄) | Heteroleptic with a perfluorobiphenyl group | Moderate | Showed catalytic activity, though less efficient than BCF, demonstrating the effect of ligand modification. scispace.com |

| B(2-(C₆F₅)C₆F₄)₃ | Sterically encumbered perfluorobiphenyl groups | Inactive | Despite high Lewis acidity, steric hindrance around the boron center prevented catalytic activity in this specific reaction. scispace.com |

The catalytic performance of boranes can be meticulously controlled by tuning their Lewis acidity. This is achieved by strategically modifying the electronic and steric properties of the substituents attached to the boron atom. rsc.org Varying the number and position of halogen atoms on the aryl rings of triarylboranes is a common and effective strategy. mdpi.comscispace.com For example, increasing the degree of fluorination generally leads to a stronger Lewis acid.

Another sophisticated approach is the synthesis of heteroleptic boranes, which contain different aryl groups on the same boron center. mdpi.com This allows for finer adjustments to the catalyst's properties. For instance, the synthesis of B(C₆F₅)(C₆Cl₅)(3,5-(CF₃)₂C₆H₃) demonstrates the creation of a chiral Lewis acid with specifically tailored electronic features. mdpi.com

The relative strength of these Lewis acids can be experimentally determined using methods such as the Gutmann-Beckett method or the Childs' method, which provide a quantitative scale for comparing acidity. rsc.orgnih.gov This ability to create a modular family of borane catalysts with constant steric profiles but varied Lewis acidity is crucial for optimizing catalytic reactions, as the ideal catalyst often represents a balance between the ability to activate the substrate without causing unwanted side reactions. rsc.org

| Tuning Strategy | Description | Assessment Method | Principle of Assessment |

|---|---|---|---|

| Varying Halogenation | Changing the number, type (F, Cl, Br), and position of halogens on aryl rings. rsc.orgscispace.com | Gutmann-Beckett Method | Measures the ³¹P NMR chemical shift of a phosphine (B1218219) oxide probe upon coordination to the Lewis acid. rsc.org |

| Synthesis of Heteroleptic Boranes | Introducing two or more different aryl or alkyl groups on the boron center. mdpi.com | Childs' Method | Uses a crotonaldehyde-derived cyclopentadienyliron complex as a probe, measuring changes in ¹H or ¹³C NMR spectra. nih.gov |

| Introduction of Cationic Charges | Formation of cationic phosphonium-boranes, which are significantly more Lewis acidic than their neutral counterparts. rsc.org | Computational Methods | Calculates properties like Fluoride (B91410) Ion Affinity (FIA) or Hydride Ion Affinity (HIA) to predict Lewis acidity. bohrium.com |

Transition Metal-Free Catalysis by Boranes

A significant advancement in catalysis has been the development of borane-based systems that mimic the reactivity of transition metals, particularly for the activation of small molecules. This field is dominated by the concept of "Frustrated Lewis Pairs."

Frustrated Lewis Pair (FLP) chemistry is a powerful strategy that utilizes a combination of a sterically hindered Lewis acid (a borane) and a Lewis base that cannot form a classical adduct due to steric repulsion. bohrium.comrsc.orgnih.gov This "frustration" leaves the reactivity of both the acid and base available to interact with a third substrate molecule. nih.gov

The most notable achievement of FLP chemistry is the activation of molecular hydrogen (H₂), a feat previously thought to be exclusive to transition metals. nih.gov The borane and the Lewis base in an FLP cooperatively cleave the H-H bond heterolytically, forming a borohydride (B1222165) anion and a protonated Lewis base cation. This discovery has paved the way for metal-free hydrogenations. nih.govresearchgate.net Besides H₂, FLPs involving boranes have been shown to activate a range of other small molecules, including CO₂, alkenes, and alkynes, leading to new catalytic cycles for reduction and hydrofunctionalization reactions. bohrium.comnih.gov

The mechanism of FLP-catalyzed hydrogenation is a two-step process. First, the FLP activates H₂ through heterolytic cleavage. nih.gov The second step involves the transfer of the resulting hydride (from the borohydride) and proton (from the protonated base) to the unsaturated substrate. researchgate.net

For polarized substrates like imines or enones, the reaction typically proceeds via nucleophilic addition of the hydride to the electron-deficient carbon, followed by protonation. researchgate.net For less polarized substrates such as olefins, the mechanism may involve initial protonation to form a carbocation intermediate, which is then quenched by the borohydride. researchgate.net

Interestingly, some highly Lewis acidic boranes can activate H₂ even in the absence of a separate Lewis base, utilizing a donor solvent like tetrahydrofuran (B95107) (THF) as the "frustrated" partner. nih.govnih.gov This expands the scope of metal-free hydrogenations to be performed under milder and more practical conditions. nih.govnih.gov The choice of borane is critical; a Lewis acid must be strong enough to split H₂ but not so strong that the resulting borohydride is too stable to transfer its hydride to the substrate. nih.gov

Directed Catalysis and Autocatalysis

While boranes are renowned for their role in Lewis acid and FLP catalysis, they also participate in more intricate catalytic cycles involving substrate direction and autocatalysis.

In directed catalysis , a functional group on the substrate molecule guides the catalyst to a specific reaction site, enhancing selectivity. For instance, the hydroboration of alkynes can be directed by propargylic hydroxyl groups, proceeding efficiently without a transition metal catalyst. researchgate.net This directing effect ensures that the borylation occurs at a specific position relative to the guiding functional group.

Autocatalysis is a phenomenon where a reaction product or an intermediate acts as a catalyst for the same reaction. This has been observed in certain borane-mediated processes. A notable example is the thermal decomposition of ammonia (B1221849) borane (H₃NBH₃), a hydrogen storage material. Intermediates formed during the dehydrogenation process, such as aminoborane (NH₂BH₂), can serve as autocatalysts for the oligomerization and further dehydrogenation of ammonia borane molecules. researchgate.net More recently, kinetic studies in directed C–H borylation have revealed that borane byproducts can play a hidden role, leading to rate enhancement through an autocatalytic cycle. nsf.gov

Borane's Role in Directed C-H Borylation

The metal-catalyzed C–H borylation reaction is a significant method for incorporating boronate esters into organic molecules. acs.org While early examples were governed by steric control, methods have been developed to override this natural selectivity to achieve directed C–H borylation. acs.org In these systems, particularly those using iridium catalysts, borane reagents play a crucial and multifaceted role beyond simply acting as the boron source.

In amine-directed C(sp²)–H borylation, a detailed study combining experimental and computational results has elucidated the catalytic mechanism. acs.org A key finding is that the rate-determining step involves the reassociation of pinacolborane (HBpin) from the iridium catalyst, which then allows for the formation of the carbon-boron bond. acs.org The directing group, such as an amine, interacts with the catalyst and the substrate to position the C-H bond for activation. For instance, in the borylation of aromatic aldimines, a Lewis acid-base interaction between the nitrogen and boron functionality is proposed to guide para-selectivity by creating a steric shield. researchgate.net Similarly, for benzylamines, the steric hindrance of an in situ generated N-Bpin moiety controls the selectivity for para-borylation. researchgate.net

The choice of boron reagent and catalyst system is critical for achieving high selectivity. Iridium-catalyzed borylation of aromatic C-H bonds is a preferred method due to its efficiency and tolerance of a wide range of functional groups. researchgate.net Different ligands can be used to direct the borylation to specific positions, such as meta or para, on benzamides. researchgate.net Furthermore, the development of specific ligands, like those derived from 2-phenylpyridine, in conjunction with catalysts such as [Ir(OMe)(cod)]₂, allows for highly selective borylation of complex molecules like 8-arylquinolines using bis(pinacolato)diboron (B136004) (B₂pin₂) as the borylating agent. researchgate.net

Boron-mediated systems can also mimic chelation-assisted metallic systems for other C-H functionalizations. For example, BBr₃ has been used as a borylation agent in a one-pot directed C–H borylation/oxidation protocol to synthesize structurally diverse phenols. nih.gov This method has been successfully applied to various substrates, including N-arylpyrrolidinones, lactams, and oxazolidinones, demonstrating ortho-C–H hydroxylation with good yields. nih.gov

| Substrate Type | Catalyst/Reagent System | Directing Group | Observed Selectivity | Reference |

|---|---|---|---|---|

| Aromatic Aldimines | Iridium Catalyst / Bpin | Nitrogen-Boron Interaction | Para | researchgate.net |

| Benzylamines | Iridium Catalyst / Bpin | N-Bpin Moiety | Para | researchgate.net |

| 8-Arylquinoline | [Ir(OMe)(cod)]₂ / 2-phenylpyridine ligand / B₂pin₂ | Quinoline Nitrogen | Site-selective | researchgate.net |

| N-phenylpyrrolidinone | BBr₃ / Oxidation | Amide Carbonyl | Ortho (Hydroxylation) | nih.gov |

Autocatalytic Effects in Borane Reactions

A significant finding in the study of directed C-H borylation reactions is the phenomenon of autocatalysis, where a product of the reaction acts as a catalyst for the transformation itself. acs.org In the iridium-catalyzed, amine-directed C(sp²)–H borylation, computational and experimental analyses have revealed that pinacolborane (HBpin), which is generated during the catalytic cycle, serves as an autocatalyst. acs.org

Autocatalysis is not limited to C-H borylation. An autocatalytic cycle has also been identified in the mechanism of autoxidation of triethylborane using density functional theory calculations. rsc.org The reaction is initiated by the slow generation of an ethyl radical. This is followed by a rapid radical propagation phase that occurs through a catalytic cycle where the ethyl radical itself acts as the catalyst. rsc.org These findings highlight that borane species can participate in complex reaction mechanisms, including autocatalytic cycles that significantly influence reaction rates and efficiency.

| Reaction Type | Autocatalyst | Effect | Reference |

|---|---|---|---|

| Amine-Directed C–H Borylation | Pinacolborane (HBpin) | Overcomes induction period, enhances overall reaction rate. | acs.org |

| Autoxidation of Triethylborane | Ethyl radical | Acts as a catalyst in a fast radical propagation cycle. | rsc.org |

Boron-Based Catalysts in Specific Organic Transformations

Cyclopropanation Reactions

Boron-based catalysts, particularly Lewis acidic boranes, have been demonstrated as effective metal-free catalysts for highly selective cyclopropanation reactions. researchgate.net These reactions often involve the use of donor-acceptor diazo compounds as carbene precursors. For example, the reactions of α-aryl α-diazoesters with substrates such as benzofuran, indene, and various alkenes, catalyzed by Lewis acidic boranes, yield exclusively cyclopropanated products in good to excellent yields. researchgate.net This provides a valuable alternative to traditionally used precious metal catalysts. researchgate.net

The development of methods for synthesizing borylated cyclopropanes is also an area of active research, as these compounds are versatile building blocks in organic synthesis. researchgate.netnih.gov A convergent approach to creating polysubstituted cyclopropyl boronic esters involves the copper-catalyzed hydro- or carboborylation of cyclopropenyl esters. nih.gov This method allows for the regio- and diastereoselective synthesis of highly strained and densely functionalized cyclopropyl boronic esters. nih.gov

Furthermore, novel photochemical methods are being explored. A photorearrangement involving a boron atom, enabled by energy transfer catalysis under visible light, can generate valuable borylated cyclopropane scaffolds. researchgate.net Another approach uses a diiodomethyl pinacol boronate reagent, which serves as a source of a borylmethyl radical in the presence of a photocatalyst, to achieve the cyclopropanation of a broad range of styrenes. youtube.com

| Catalyst/Reagent | Substrate(s) | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Lewis Acidic Boranes | α-Aryl α-diazoesters + Alkenes/Benzofuran/Indene | Cyclopropanes | Metal-free, high selectivity, exclusive cyclopropanation. | researchgate.net |

| Copper Catalyst | Cyclopropenyl esters + Boron reagent | Polysubstituted cyclopropyl boronic esters | Convergent, regio- and diastereoselective. | nih.gov |

| Photocatalyst + Diiodomethyl pinacol boronate | Styrenes | Borylated cyclopropanes | Radical-based, visible light-mediated. | researchgate.netyoutube.com |

Polymerization Catalysis (e.g., Epoxide Copolymerization)

Boron-based catalysts have emerged as highly effective and versatile tools for polymerization, particularly in the ring-opening copolymerization (ROCOP) of epoxides with carbon dioxide (CO₂) and other monomers. rsc.orgresearchgate.netresearchgate.net Since 2016, simple triethylborane (Et₃B) was identified as a highly capable catalyst for this transformation, sparking significant research into organoboron Lewis acids for polymerization. researchgate.net

Et₃B-based catalysis offers several advantages for the homo- and copolymerization of epoxides, including exceptional functional group tolerance, precise control over polymerization, rapid monomer consumption, and the ability to operate in fully metal-free systems with very low catalyst loadings. researchgate.net This has enabled the synthesis of polyethers and various epoxide-based copolymers with unprecedented precision. researchgate.net

More advanced organoboron catalysts have been designed to further improve efficiency. Bifunctional catalysts featuring both an electrophilic boron center and a nucleophilic quaternary ammonium (B1175870) halide within the same molecule have shown unprecedented activity for CO₂/epoxide copolymerization. researchgate.net These catalysts exhibit an intramolecular synergistic effect, leading to high turnover frequencies (up to 4,900 h⁻¹) and excellent polycarbonate selectivity (>99%) over a broad temperature range and at mild CO₂ pressure. researchgate.net One such system achieved an efficiency of 5.0 kg of polymer per gram of catalyst. researchgate.net Borinane-based organoboron catalysts have also demonstrated high productivity in the copolymerization of CO₂ and epoxides, with one catalyst producing 271.5 g of poly(propylenecarbonate) per gram of catalyst. rsc.org

The versatility of this approach is further demonstrated by the ring-opening copolymerization of a boronic ester-functionalized phthalic anhydride with various epoxides, which provides a controlled platform to produce functional polyesters. nih.gov Additionally, chiral organoboron-based catalysts have been developed for the metal-free asymmetric catalytic copolymerization of meso-epoxides with CO₂, yielding enantioenriched and perfectly alternating copolymers. acs.org

| Catalyst Type | Monomers | Key Performance Metrics | Reference |

|---|---|---|---|

| Triethylborane (Et₃B) | Epoxides + CO₂ | High functional group tolerance, low catalyst loading, metal-free. | researchgate.net |

| Bifunctional Organoboron (Boron center + Quaternary ammonium salt) | Cyclohexane oxide + CO₂ | Turnover frequency up to 4,900 h⁻¹, >99% polycarbonate selectivity. | researchgate.net |

| Borinane-based Organoboron | Epoxides + CO₂ | Productivity of 271.5 g polymer/g catalyst for poly(propylenecarbonate). | rsc.org |

| Chiral Organoboron | meso-Epoxides + CO₂ | First organocatalyzed synthesis of enantioenriched, alternating copolymers. | acs.org |

Computational and Theoretical Investigations of Dibromoborane and Borane Chemistry

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. rsc.org It is widely used to investigate the properties of borane (B79455) compounds, offering reliable predictions of geometries, electronic structures, and reaction energetics.

A fundamental application of DFT in studying boranes is the optimization of their molecular geometries to find the most stable atomic arrangements. stackexchange.com For instance, DFT calculations have been successfully used to predict the structural parameters of various borane derivatives, showing good agreement with experimental data where available. researchgate.netresearchgate.net In a comprehensive study on aryldimesityl borane derivatives, the B3PW91 functional with the 6-311++G(d,p) basis set was employed to obtain optimized geometries. plos.orgnih.govresearchgate.net The results from these calculations provide crucial data on bond lengths and angles, which are essential for understanding the molecule's reactivity and physical properties. plos.orgresearchgate.net

Beyond geometric structures, DFT is instrumental in analyzing the electronic properties of boranes. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key parameters derived from these calculations. The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and reactivity. researchgate.netresearchgate.net For example, studies on dimolybdaboranes have used the HOMO-LUMO gap to confirm the stability of newly modeled clusters. researchgate.net Furthermore, the analysis of frontier molecular orbitals can reveal the roles of different molecular fragments as electron donors or acceptors, which is crucial for understanding charge transfer processes and designing materials with specific electronic properties like those needed for electron transport. plos.orgnih.gov

| Derivative | Bond | Bond Length (Å) |

|---|---|---|

| DMB | C18-B | 1.567 |

| C20=C18 | 1.345 | |

| C23-C20 | 1.491 | |